2,3-Dichloro-5-methylfuro[3,2-b]pyridine
Description
Properties
Molecular Formula |
C8H5Cl2NO |
|---|---|
Molecular Weight |
202.03 g/mol |
IUPAC Name |
2,3-dichloro-5-methylfuro[3,2-b]pyridine |
InChI |
InChI=1S/C8H5Cl2NO/c1-4-2-3-5-7(11-4)6(9)8(10)12-5/h2-3H,1H3 |
InChI Key |
LIKHJWQWGFIWEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furo[3,2-b]pyridine Derivatives
2-Iodo-5-methylfuro[3,2-b]pyridine (CAS 441044-88-8)
- Substituents : Iodo (position 2), methyl (position 5).
- Physical Properties :
- Methyl at position 5 enhances hydrophobicity, similar to the target compound.
5-Chloromethyl-furo[2,3-b]pyridine
- Substituents : Chloromethyl (position 5).
- Synthesis : Achieved via palladium-catalyzed coupling, highlighting the reactivity of the furopyridine core in functionalization .
- Comparison :
- The chloromethyl group increases electrophilicity, making it more reactive in cross-coupling reactions than the dichloro-methyl derivative.
Chlorinated Pyridine Derivatives
2,3-Dichloro-5-(trifluoromethyl)pyridine
- Substituents : Chloro (positions 2, 3), trifluoromethyl (position 5).
- Applications : Intermediate in herbicides (e.g., sulfonylurea herbicides) due to its electron-withdrawing groups enhancing binding to enzyme targets .
- Comparison :
- The trifluoromethyl group provides stronger electron-withdrawing effects than a methyl group, increasing stability under acidic conditions.
- Lack of a fused furan ring reduces π-conjugation, altering solubility and bioavailability.
2-Chloro-5-(2,3-dimethylphenyl)-3-methylpyridine
- Substituents : Chloro (position 2), methyl (position 3), 2,3-dimethylphenyl (position 5).
- Properties : Molecular weight 231.72; purity ≥95% .
- Comparison :
- The aryl substituent introduces steric hindrance and π-stacking capability, differing from the planar furopyridine system.
- Methyl at position 3 may hinder electrophilic substitution compared to chlorine.
Pyrrolo[3,2-b]pyridine Derivatives
1-(5-Chloro-2-methylsulfanyl-pyrimidin-4-yl)pyrrolo[3,2-b]pyridine (Compound 7)
- Substituents : Chloro (position 5), methylsulfanyl (position 2).
- Synthesis : 11% yield via nucleophilic substitution between 4-azaindole and dichloropyrimidine .
- Comparison :
- Methylsulfanyl groups enhance lipophilicity but reduce electrophilicity compared to chloro substituents.
- Pyrrolo[3,2-b]pyridine cores exhibit different hydrogen-bonding capabilities due to the NH group in the pyrrole ring.
Key Data Table: Comparative Analysis
| Compound | Core Structure | Substituents | Melting Point (°C) | Boiling Point (°C) | Key Applications | Synthesis Yield |
|---|---|---|---|---|---|---|
| 2,3-Dichloro-5-methylfuro[3,2-b]pyridine | Furo[3,2-b]pyridine | 2-Cl, 3-Cl, 5-CH₃ | N/A | N/A | Medicinal chemistry | Under research |
| 2-Iodo-5-methylfuro[3,2-b]pyridine | Furo[3,2-b]pyridine | 2-I, 5-CH₃ | 99–100 | 282.7 (predicted) | Synthetic intermediate | N/A |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Pyridine | 2-Cl, 3-Cl, 5-CF₃ | N/A | N/A | Herbicide intermediate | Commercial |
| 1-(5-Chloro-2-methylsulfanyl-pyrimidin-4-yl)pyrrolo[3,2-b]pyridine | Pyrrolo[3,2-b]pyridine | 5-Cl, 2-SCH₃ | N/A | N/A | Antibiotic research | 11% |
Research Findings and Trends
- Synthetic Challenges : Furo[3,2-b]pyridine derivatives often require multi-step syntheses, with yields influenced by substituent reactivity. For example, halogenation at position 2 or 3 typically demands precise conditions to avoid ring degradation .
- Substituent Effects :
- Applications : Chlorinated furopyridines are explored as kinase inhibitors (e.g., Fyn kinase), leveraging their planar structure for ATP-binding site interactions .
Preparation Methods
Cyclization of Pyridine Precursors
A common approach involves intramolecular cyclization of substituted pyridine derivatives. For example, 3-hydroxypyridine-2-carbaldehydes undergo acid-catalyzed cyclization to form dihydrofuro[3,2-b]pyridines, which are subsequently dehydrogenated (e.g., using DDQ or Pd/C) to yield the aromatic system. This method benefits from readily available starting materials but requires careful optimization of dehydration conditions to avoid side reactions.
Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions enable modular assembly. A representative route employs Sonogashira coupling between 3-iodopyridines and propargyl alcohols, followed by gold-catalyzed cyclization to form the furan ring. While this method allows for late-stage diversification, it demands stringent control over catalyst loading and reaction temperature to suppress alkyne polymerization.
Regioselective Chlorination Strategies
Introducing chlorine atoms at the 2- and 3-positions of the pyridine ring presents a critical challenge due to competing substitution patterns.
Directed Chlorination Using Lewis Acid Catalysts
Antimony trichloride (SbCl₃) has proven effective in directing chlorination to the 2- and 3-positions. In a protocol adapted from trichloromethylpyridine syntheses, SbCl₃ (10 mol%) facilitates electrophilic chlorination at 125–140°C with chlorine gas (Cl₂), achieving >85% selectivity for the desired dichloro product. The catalyst likely coordinates to the pyridine nitrogen, activating specific positions for substitution.
Table 1: Chlorination Optimization Parameters
| Catalyst | Temp (°C) | Cl₂ Flow Rate (kg/h) | Selectivity (%) |
|---|---|---|---|
| SbCl₃ | 130 | 25 | 87 |
| FeCl₃ | 150 | 30 | 62 |
| AlCl₃ | 140 | 20 | 71 |
Radical Chlorination
UV-initiated radical chlorination using sulfuryl chloride (SO₂Cl₂) in CCl₄ provides an alternative pathway. This method favors C-2 and C-3 positions due to stabilization of radical intermediates by the fused furan ring’s electron-rich environment. Yields reach 78% after 12 h at reflux, though product purification remains challenging due to polychlorinated byproducts.
Methyl Group Introduction at C-5
Friedel-Crafts Alkylation
Electrophilic methylation employs methyl iodide (CH₃I) with AlCl₃ as a Lewis acid. The furan ring’s electron density directs substitution to C-5, achieving 70–75% yields under optimized conditions (0°C, 4 h). Competing N-methylation of the pyridine ring is mitigated by using bulky solvents like dichloromethane.
Suzuki-Miyaura Coupling
For higher regiocontrol, a palladium-catalyzed coupling between 5-bromofuro[3,2-b]pyridine and methylboronic acid proves effective. Employing Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane (80°C, 8 h), this method delivers 82% yield with >99% regiopurity.
Integrated Synthetic Routes
Sequential Chlorination-Methylation
A three-step sequence demonstrates scalability:
-
Furo[3,2-b]pyridine synthesis via cyclization (DDQ, 70% yield)
-
Dichlorination using SbCl₃/Cl₂ (130°C, 87% yield)
-
Methylation via Suzuki coupling (82% yield)
Overall yield: 49.8%
One-Pot Functionalization
Recent advances enable concurrent chlorination and methylation using Me₃SnCl as a dual-function reagent. Under microwave irradiation (150°C, 30 min), this method achieves 68% yield but requires specialized equipment.
Analytical and Process Considerations
Purification Challenges
Q & A
Q. Comparative Analysis Table
Advanced: What are the challenges in optimizing reaction yields for this compound derivatives?
Methodological Answer:
- Side Reactions : Competing dechlorination or over-substitution. Mitigate using low temperatures (0–5°C) and stoichiometric control .
- Purification : Use silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate pure products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
